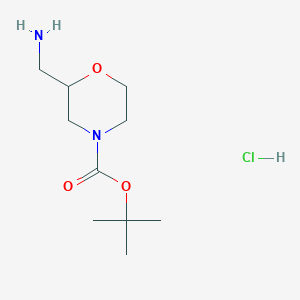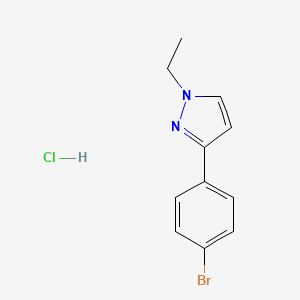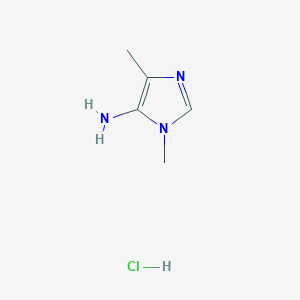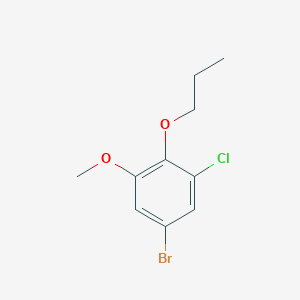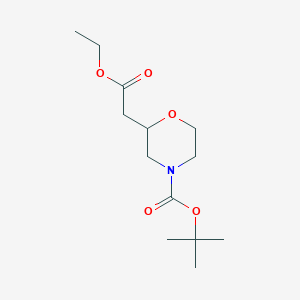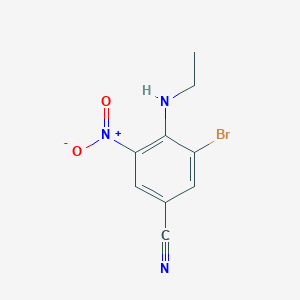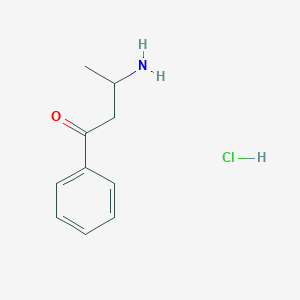
3-Amino-1-phenylbutan-1-one hydrochloride
Descripción general
Descripción
3-Amino-1-phenylbutan-1-one hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is used for research purposes .
Synthesis Analysis
The synthesis of 3-Amino-1-phenylbutan-1-one hydrochloride has been studied using a one-pot multi-enzymatic system made up of an ω-TA and a PDC from Z. palmae . Two different TAs from C. violaceum (CviTA) and V. fluvialis (VflTA) have been applied for the development of the cascade process .Molecular Structure Analysis
The molecular structure of 3-Amino-1-phenylbutan-1-one hydrochloride consists of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The methyl group on the alpha carbon also makes this compound a member of the substituted amphetamine class .Chemical Reactions Analysis
3-Amino-1-phenylbutan-1-one hydrochloride is a member of the phenethylamine and amphetamine chemical classes . It is closely related to the cathinones (β-ketoamphetamines) .Physical And Chemical Properties Analysis
3-Amino-1-phenylbutan-1-one hydrochloride is a powder that should be stored at room temperature . It has a molecular weight of 199.68 .Aplicaciones Científicas De Investigación
Overview of Applications
Antitumor Efficacy and Immunomodulation
Compounds like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) demonstrate significant antitumor efficacy across several cancer models, hinting at the potential anticancer applications of structurally related amines. FTY720 acts through both sphingosine-1-phosphate receptor-dependent and independent mechanisms, underlining the diversity of molecular targets accessible to amino-functionalized compounds (Li Zhang et al., 2013). This suggests that "3-Amino-1-phenylbutan-1-one hydrochloride" could be explored for its immunomodulatory and antitumor properties, especially in the context of novel therapeutic strategies against cancer.
Neuroprotective and Anti-stress Effects
The role of GABAergic mechanisms in managing stress and neuroprotective effects highlights the therapeutic potential of GABA analogs. Aminophenylbutyric acid hydrochloride, for example, demonstrates protective effects on organs and systems exposed to acute and chronic stress, suggesting that similar amines might offer new avenues for treating stress-induced disorders (R. Esin, O. Esin, A. R. Khakimova, 2020). By extension, "3-Amino-1-phenylbutan-1-one hydrochloride" could be of interest for research into stress-related conditions and their management, particularly if its mechanism of action aligns with those of known GABA analogs.
Pharmacokinetic and Metabolic Insights
The metabolic and pharmacokinetic profiles of compounds like phenylbutazone offer valuable insights into the biotransformation processes of therapeutic agents. Such studies underscore the importance of understanding the metabolic fate, absorption, distribution, and elimination of chemical compounds for optimizing their therapeutic efficacy and safety (J. Faigle, W. Dieterle, 1977). Research into "3-Amino-1-phenylbutan-1-one hydrochloride" could similarly benefit from pharmacokinetic studies to identify its potential as a pharmaceutical agent, focusing on its absorption, metabolism, and excretion profiles.
Potential for Novel Therapeutic Agents
The exploration of thioureas and their derivatives in medicinal chemistry reveals a broad spectrum of biological activities, from anticancer to anti-inflammatory effects. This diversity indicates that structurally or functionally related compounds, such as "3-Amino-1-phenylbutan-1-one hydrochloride", could serve as promising leads for the development of new therapeutic agents (A. Saeed, U. Flörke, M. Erben, 2014). Investigating its biological activities could uncover novel pharmacological applications, contributing to the expansion of treatment options for various diseases.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-1-phenylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(11)7-10(12)9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOYGISCYLQJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-phenylbutan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



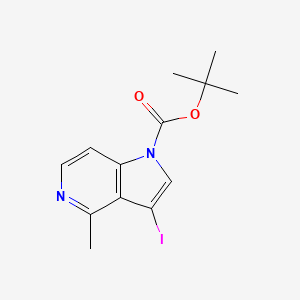
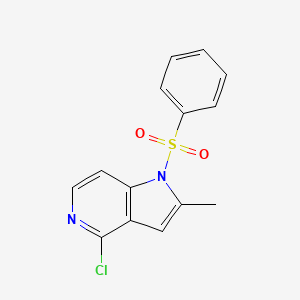
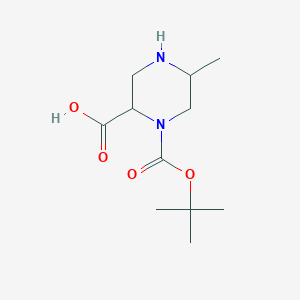
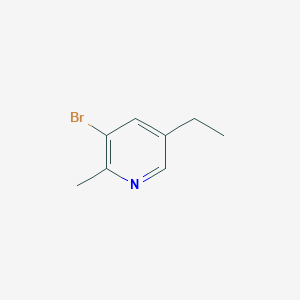

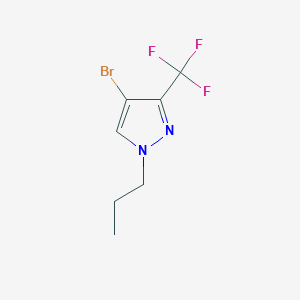
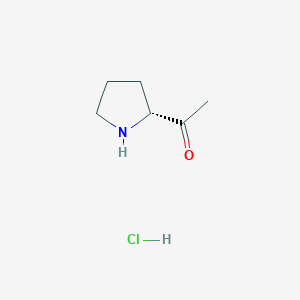
![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)
